molecular formula C57H88O8 B1251885 1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol

1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol

Cat. No.: B1251885
M. Wt: 901.3 g/mol
InChI Key: MURVBZHSZNEGRB-PLSBLKJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol is a complex organic compound characterized by multiple unsaturated fatty acid chains. This compound is notable for its intricate structure, which includes multiple double bonds and ester linkages. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol typically involves multi-step organic synthesis. The process begins with the preparation of the individual fatty acid components, which are then esterified to form the final compound. Key steps include:

    Esterification: The reaction of fatty acids with alcohols in the presence of a catalyst such as sulfuric acid.

    Purification: The use of techniques such as column chromatography to isolate the desired product.

    Characterization: Analytical methods like NMR and mass spectrometry to confirm the structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of biocatalysts could also be explored to achieve more environmentally friendly synthesis routes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized using reagents like potassium permanganate.

    Reduction: Hydrogenation reactions can reduce the double bonds to single bonds.

    Substitution: Ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Saturated fatty acid esters.

    Substitution: Free fatty acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple double bonds make it a candidate for polymerization reactions.

Biology

Biologically, this compound may exhibit interesting interactions with cell membranes due to its amphiphilic nature. It could be used in studies related to lipid metabolism and membrane dynamics.

Medicine

In medicine, the compound’s potential anti-inflammatory and antioxidant properties are of interest. It could be explored as a therapeutic agent for conditions involving oxidative stress.

Industry

Industrially, this compound could be used in the formulation of specialty lubricants and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol involves its interaction with cellular membranes and enzymes. The compound’s multiple double bonds allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds.

    Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds.

    Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.

Uniqueness

The uniqueness of [3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate lies in its complex structure, which combines multiple unsaturated fatty acid chains in a single molecule. This complexity may confer unique physical and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C57H88O8

Molecular Weight

901.3 g/mol

IUPAC Name

[3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C57H88O8/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-37-42-47-55(59)63-51-53(65-57(61)49-44-38-34-31-29-27-25-23-21-19-17-14-11-8-5-2)52-64-56(60)48-43-39-35-40-45-50-62-54(58)46-41-36-32-15-12-9-6-3/h7-8,10-11,16-19,22-25,32,35-36,41,45-46,53H,4-6,9,12-15,20-21,26-31,33-34,37-39,42-44,47-52H2,1-3H3/b10-7-,11-8-,18-16-,19-17-,24-22-,25-23-,36-32-,46-41+

InChI Key

MURVBZHSZNEGRB-PLSBLKJFSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC=C=CCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCC=CC=CC(=O)OCC=C=CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol
Reactant of Route 5
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol
Reactant of Route 6
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol

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